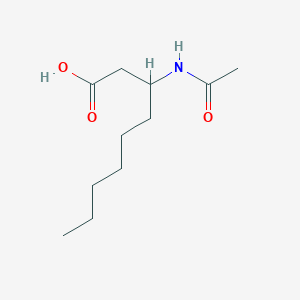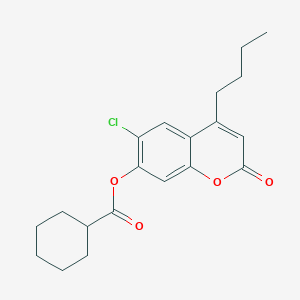
N-(4-chlorophenyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-propyl-4-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is commonly known as 4-Cl-PPP and is a synthetic drug that is used in scientific research. The compound has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-1-propyl-4-piperidinamine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the levels of dopamine in the brain, which can improve mood and reduce symptoms of neurological disorders. The compound has also been found to have affinity for other receptors such as the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-1-propyl-4-piperidinamine are primarily related to its ability to increase dopamine levels in the brain. This can result in improved mood, motivation, and movement. The compound has also been found to have potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorophenyl)-1-propyl-4-piperidinamine in lab experiments include its well-established synthesis method, its ability to increase dopamine levels in the brain, and its potential therapeutic applications in the treatment of neurological disorders. However, the compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-1-propyl-4-piperidinamine. One potential direction is to explore its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential side effects and toxicity in order to determine its safety for human use. Additionally, further research is needed to fully understand the compound's mechanisms of action and to develop more effective and targeted therapies based on its properties.
Conclusion
N-(4-chlorophenyl)-1-propyl-4-piperidinamine is a synthetic compound that has potential therapeutic applications in the treatment of neurological disorders. The compound acts as a dopamine transporter inhibitor, which can increase dopamine levels in the brain and improve mood, motivation, and movement. While the compound has some limitations, such as its potential toxicity, it is a promising area of research for the development of new therapies for neurological disorders. Further research is needed to fully understand its mechanisms of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-1-propyl-4-piperidinamine involves the reaction of 4-chlorobenzaldehyde with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of recrystallization and chromatography steps to obtain the final product. The synthesis method is well-established and has been used by many researchers to produce the compound in large quantities.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has been found to act as a dopamine transporter inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and movement.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17-10-7-14(8-11-17)16-13-5-3-12(15)4-6-13/h3-6,14,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHDSXWTRRAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)